N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid

Metal chelation Coordination chemistry Ligand design

Researchers evaluating multidentate chelators for hydrometallurgy or scale control require definitive structural data-not generic bisphosphonate blends. This N-methylated, chiral L-aspartate derivative offers six ionizable protons (four P-OH + two COOH) for precise pH-dependent metal speciation. - Hexabasic ligand system: seven protonation states, high negative charge density at pH>4 - Differentiated from non-methylated analog: no N-H hydrogen bond donor, altered CaCO3 scale inhibition kinetics - Direct scaffold for flame-retardant formulation screening (cotton LOI optimization possible via ammonium salt)

Molecular Formula C6H13NO10P2
Molecular Weight 321.12 g/mol
CAS No. 94200-64-3
Cat. No. B12671459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid
CAS94200-64-3
Molecular FormulaC6H13NO10P2
Molecular Weight321.12 g/mol
Structural Identifiers
SMILESCN(C(CC(=O)O)C(=O)O)C(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C6H13NO10P2/c1-7(3(5(10)11)2-4(8)9)6(18(12,13)14)19(15,16)17/h3,6H,2H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-/m0/s1
InChIKeyVMSJBJKSLZOBJT-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid (CAS 94200-64-3, MW 321.12 g/mol, C6H13NO10P2) is a synthetic, chiral, non-proteinogenic α-amino acid derivative bearing a geminal bis(phosphonic acid) (diphosphonomethyl) moiety on the α-nitrogen, together with an N-methyl substituent . Its IUPAC name, (2S)-2-[diphosphonomethyl(methyl)amino]butanedioic acid, defines a tertiary amino acid scaffold in which two phosphonic acid groups and one methyl group are attached to the α-nitrogen of the L-aspartic acid backbone . This compound belongs to the N-bis(phosphonomethyl) amino acid family and is structurally related to industrial scale inhibitors, flame-retardant precursors, and aminophosphonate metal-chelating agents [1][2]. The combination of a tertiary amine center, two phosphonic acid moieties (four acidic P–OH protons), and two carboxylic acid groups yields a hexabasic ligand system with a total of six ionizable protons, endowing this compound with high negative charge density and multidentate metal-coordination capacity that distinguishes it from simpler bisphosphonates and mono-phosphonomethyl amino acids [1].

Why Generic Substitution with Structural Analogs Fails


The presence of the N-methyl substituent in CAS 94200-64-3 fundamentally alters the chelation geometry, protonation sequence, and hydrogen-bonding capacity relative to the closest structural analog, N,N-bis(phosphonomethyl)-L-aspartic acid (CAS 70008-54-7). The latter possesses a secondary amine (N–H) capable of acting as both a hydrogen-bond donor and an additional metal-coordination site, whereas the tertiary amine in CAS 94200-64-3 eliminates N–H hydrogen-bond donation and modifies the steric environment around the metal-binding cavity [1]. In bis(phosphonomethyl)aminosuccinic acid (H6BPMAS), the tertiary nitrogen directly participates in the primary coordination sphere of 3d metal ions (Co²⁺, Ni²⁺, Zn²⁺), forming distorted octahedral complexes; N-methylation would be expected to perturb both the stability constants and the pH-dependent speciation profile of the resulting metal complexes [1]. Furthermore, the ammonium salt of N,N-bis(phosphonomethyl) aspartic acid (FR-A) has demonstrated specific flame-retardant performance on cotton fabrics (LOI values, char yield, laundering durability) that depends on the precise –P=O(O⁻NH₄⁺)₂ and –COO⁻NH₄⁺ reactive group stoichiometry and thermal decomposition pathway; the N-methyl derivative would exhibit altered thermal degradation kinetics and grafting efficiency, making direct substitution unreliable without re-optimization of the formulation [2]. Generic interchange is therefore precluded by quantifiable differences in metal-chelate stability, pH-dependent speciation, and application-specific performance parameters.

Quantitative Differentiation Evidence


Amine Basicity and Hydrogen-Bond Donor Capacity

CAS 94200-64-3 contains a tertiary amine (N–CH₃) at the α-carbon of the aspartic acid backbone, in contrast to the secondary amine (N–H) present in N,N-bis(phosphonomethyl)-L-aspartic acid (CAS 70008-54-7). The tertiary amine eliminates one hydrogen-bond donor site, reducing the total H-bond donor count from 7 (in CAS 70008-54-7) to 6 (in CAS 94200-64-3), and increases the pKa of the nitrogen center by approximately 0.5–1.0 log units due to the electron-donating inductive effect of the methyl group [1]. In the structurally characterized bis(phosphonomethyl)aminosuccinic acid (H₆BPMAS) metal complexes, the tertiary nitrogen atom participates directly in metal coordination, forming 5-membered (aminomethylenephosphonic and glycine) and 6-membered (β-alanine) metallocycles; N-methylation would sterically compress the glycine-type chelate ring and alter the Jahn-Teller distortion pattern in Cu²⁺ complexes [1].

Metal chelation Coordination chemistry Ligand design

Flame-Retardant Performance Benchmarking

The ammonium salt of N,N-bis(phosphonomethyl) aspartic acid (designated FR-A) was evaluated as a halogen-free, formaldehyde-free flame retardant for cotton fabrics [1]. At a 30% (w/w) treatment concentration, FR-A conferred a Limiting Oxygen Index (LOI) of approximately 34–36% on cotton fabric (untreated cotton LOI ≈ 18%), as reported alongside FR-G (ammonium salt of N,N-bis(phosphonomethyl) glycine) and FR-L (ammonium salt of N,N,N,N-tetra(phosphonomethyl) lysine) [1]. Across the three amino-acid-based flame retardants, LOI values at 30% treatment ranked FR-L (42.1%) > FR-A (approx. 34–36%) > FR-G (approx. 28–30%), indicating that the number and placement of –P=O(O⁻NH₄⁺)₂ and –COO⁻NH₄⁺ groups directly control char promotion and flame inhibition [1]. The N-methyl substitution in CAS 94200-64-3 alters the thermal decomposition pathway of the ammonium salt by modifying the earliest weight-loss step (decomposition of the ammonium carboxylate groups vs. ammonium phosphonate groups), which would shift the LOI and char yield relative to the non-methylated FR-A baseline; quantitative prediction requires experimental determination [1].

Flame retardancy Cotton fabric finishing Thermal degradation

CaCO₃ Scale Inhibition: Class-Level Performance

The N-bis(phosphonomethyl) amino acid class has been quantitatively evaluated for calcium carbonate scale inhibition using a standardized turbidimetric titration method (45 °C, Ca:Mg = 2:1, pH = 9.6) [1][2]. At a test concentration of 10 ppm (product actives), N-bis(phosphonomethyl) amino acids stabilized 338–395 ppm Ca²⁺ (as CaCO₃) at the turbidity endpoint, compared to 158 ppm for the uninhibited blank [1][2]. The best-performing inhibitor (designated 'C' in the patent) achieved 395 ppm Ca²⁺ stabilized, representing a 2.5-fold improvement over the blank [1]. Effective dosages ranged from 1 to 50 ppm by weight of the scale-forming water, with good inhibition typically achieved at 1–25 ppm [1][2]. While CAS 94200-64-3 was not among the specific compounds tabulated, its structural features—two phosphonic acid groups and two carboxylic acid groups on a tertiary amine scaffold—place it within this inhibitor class. The N-methyl group would be expected to modify the calcium tolerance (resistance to Ca-inhibitor salt precipitation) relative to the secondary amine analogs, a parameter critical for high-hardness water applications where Ca²⁺ levels may exceed 1,000 ppm [1].

Scale inhibition Industrial water treatment Calcium carbonate

3d-Metal Complex Stability and Coordination Geometry

Bis(phosphonomethyl)aminosuccinic acid (H₆BPMAS, the non-methylated scaffold corresponding to CAS 70008-54-7) forms complexes of general composition [M(HₙBPMAS)(OH)ₘ] (n = 4→0, m = 1→0) with Co²⁺, Ni²⁺, and Zn²⁺ across a pH range of 1–10 at a 1:1 metal-to-ligand ratio [1]. Complexation is most complete at pH > 4, and the stability constants (lg Kst) follow a consistent order, reflecting a uniform distorted octahedral coordination geometry in which the metal ion is bound to carboxylate oxygen, phosphonate oxygen, and the tertiary nitrogen atom of the ligand [1]. Solid-state complexes of composition Na₄[MBPMAS]·4H₂O were isolated and characterized by diffuse reflectance spectroscopy, IR spectroscopy, DTA, and mass spectrometry, confirming the formation of two 5-membered and one 6-membered metallocycles per metal center [1]. For CAS 94200-64-3, the additional N-methyl substituent would increase steric demand within the glycine-type 5-membered chelate ring, potentially altering the lg Kst value by an estimated Δ lg K ≈ −0.3 to −0.8 for first-row transition metals (based on steric effects observed in N-alkylated aminophosphonate chelators), although direct measurement is lacking [1][2].

Metal complexation Stability constants Coordination geometry

Hexabasic Acid Character and pH-Programmable Speciation

CAS 94200-64-3 possesses six ionizable protons: four from the two phosphonic acid groups (pKa1–pKa4, typically in the range <2 to ~8) and two from the aspartic acid carboxyl groups (pKa5–pKa6, typically ~2–5) . In contrast, conventional geminal bisphosphonates such as butedronic acid (CAS 51395-42-7, 2-(diphosphonomethyl)butanedioic acid, C5H10O10P2) contain only four ionizable protons (two phosphonic, two carboxylic) and lack the amino-nitrogen protonation site [1]. The tertiary amine in CAS 94200-64-3 introduces an additional protonation equilibrium at intermediate pH (estimated pKa ~7.5–8.5 for the protonated tertiary ammonium species), which is absent in C-diphosphonomethyl compounds lacking an amine center [1]. This sixth protonation state expands the pH window over which the ligand can switch between differently charged species (from H₆L⁰ to L⁶⁻), enabling finer pH-programmable control of metal-ion binding selectivity compared to tetrabasic bisphosphonates that lack the amino nitrogen buffering region [2].

Protonation equilibria Speciation Metal-ion selectivity

Validated and Plausible Application Scenarios


Transition-Metal Extraction in Hydrometallurgy

The documented ability of the bis(phosphonomethyl)aminosuccinic acid scaffold to form stable, distorted octahedral complexes with Co²⁺, Ni²⁺, and Zn²⁺ (with complexation most complete at pH > 4) supports the use of CAS 94200-64-3 as a selective extractant for first-row transition metals in hydrometallurgical leach solutions [1]. The N-methyl group may confer enhanced selectivity for Ni²⁺ over Co²⁺ (or vice versa) by sterically discriminating between the slightly different ionic radii and Jahn-Teller distortion preferences of these metals, a hypothesis that should be tested by comparative solvent extraction or ion-exchange experiments using CAS 94200-64-3 versus the non-methylated analog [1]. The hexabasic acid character provides seven protonation states for fine-tuning metal-binding pH windows [2].

Halogen-Free Flame Retardant for Cellulosic Textiles

The ammonium salt of N,N-bis(phosphonomethyl) aspartic acid (FR-A) has been validated as an effective flame retardant for cotton fabrics (LOI ≈ 34–36% at 30% loading), with the flame-retardant mechanism proceeding via phosphorylation of cellulose, suppression of levoglucosan formation, and promotion of charring [3]. CAS 94200-64-3, as the N-methylated derivative, offers a structurally distinct scaffold for formulation screening: the N-methyl group may alter the thermal degradation onset temperature (T₅%) and the ratio of condensed-phase vs. gas-phase flame inhibition, potentially enabling tailored flame-retardant profiles for cotton, viscose, or lyocell substrates when formulated as the ammonium or alkali-metal salt [3].

Industrial Cooling-Water and Oilfield Scale Inhibition

N-Bis(phosphonomethyl) amino acids have demonstrated effective CaCO₃ scale inhibition at threshold concentrations of 1–50 ppm in standardized turbidimetric tests at pH 9.6 and 45 °C [4][5]. CAS 94200-64-3, by virtue of its two phosphonic acid groups (strong calcium-binding moieties) and two carboxylic acid groups (contributing to calcium tolerance), is positioned for evaluation as a scale inhibitor in high-hardness waters where conventional phosphonates such as PBTC or HEDP may precipitate as calcium salts above ~500 ppm Ca²⁺ [4]. The N-methyl substituent may enhance calcium tolerance by reducing the propensity for insoluble Ca-inhibitor salt formation, a critical performance parameter that should be quantified by the dynamic scale loop test per NACE TM0374 [4].

Radiopharmaceutical and Molecular Imaging Probe Design

The bis(phosphonomethyl)amino acid framework, featuring both a tertiary amine and a dicarboxylate backbone anchored to a geminal bisphosphonate, provides a multidentate chelating platform conceptually related to DOTA and NOTA derivatives used in ⁶⁸Ga and ⁶⁴Cu radiopharmaceuticals [6]. The N-methyl group in CAS 94200-64-3 eliminates the N–H proton, which can be advantageous for avoiding unwanted hydrogen-bond-mediated aggregation of the metal complex in physiological media. While no radiometal complexation data exist for this specific compound, the structural analogy to BPAMD (a bis(phosphonomethyl)amino-functionalized DOTA derivative used for ⁶⁸Ga bone-metastasis imaging) supports exploratory investigation of CAS 94200-64-3 as a bifunctional chelator precursor [6].

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